5-Fluoroquinolin-6-ol
Overview
Description
5-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of fluoroquinolones, including 5-Fluoroquinolin-6-ol, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .Molecular Structure Analysis
The InChI code for 5-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The data on 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues, which are related to 5-Fluoroquinolin-6-ol, have been reviewed in the literature . The structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Physical And Chemical Properties Analysis
5-Fluoroquinolin-6-ol is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Fluoroquinolones are a type of antibacterial drug used in the treatment of various infections. They work by inhibiting bacterial DNA-gyrase, an enzyme necessary for bacteria reproduction . This makes them effective against many types of bacteria, including those resistant to other classes of antibacterials .
The synthesis and application of fluoroquinolones have been extensively studied . Structural modifications, such as the incorporation of fluorine atoms at different positions of the benzene ring, have resulted in improved antimicrobial properties .
Research studies on antineoplastic activity of certain fluoroquinolones have shown that derivatives containing specific groups in certain positions can be effective inhibitors of topoisomerase II of HeLa cells (a type of mammalian cancer cell) .
Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms . Also, they possess a good solubility in water relative to other fluoroquinolones . 5-Methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids are more active against certain strains .
The formation of complexes of fluoroquinolones with metals and their applications have also been considered . These complexes could potentially have different properties and applications compared to the original compounds .
Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms . Also, they possess a good solubility in water relative to other fluoroquinolones . 5-Methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids are more active against certain strains .
The formation of complexes of fluoroquinolones with metals and their applications have also been considered . These complexes could potentially have different properties and applications compared to the original compounds .
Safety And Hazards
Future Directions
The future directions for the research and application of 5-Fluoroquinolin-6-ol and other fluoroquinolones involve further exploration of their antibacterial properties and potential uses in treating infectious diseases . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .
properties
IUPAC Name |
5-fluoroquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinolin-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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